2,3-Dimethylphenyl pivalate
Overview
Description
2,3-Dimethylphenyl pivalate is an organic compound that belongs to the class of aromatic esters. It is derived from pivalic acid and 2,3-dimethylphenol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenyl pivalate can be synthesized through the esterification of 2,3-dimethylphenol with pivalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl pivalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,3-dimethylphenol and pivalic acid.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Hydrolysis: 2,3-Dimethylphenol and pivalic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Substituted aromatic derivatives, depending on the reagent used.
Scientific Research Applications
2,3-Dimethylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.
Medicine: The compound may be explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: It is used in the production of polymers, coatings, and other materials that require stable ester compounds.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl pivalate primarily involves its hydrolysis to yield 2,3-dimethylphenol and pivalic acid. The ester bond is cleaved by the action of water, acids, or bases, leading to the formation of the corresponding alcohol and acid. The aromatic ring can also participate in various electrophilic substitution reactions, depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylphenyl pivalate
- 2,5-Dimethylphenyl pivalate
- 3,4-Dimethylphenyl pivalate
Comparison
2,3-Dimethylphenyl pivalate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and stability. Compared to other dimethylphenyl pivalates, the 2,3-dimethyl derivative may exhibit different physical and chemical properties, such as melting point, boiling point, and reactivity in substitution reactions.
Properties
IUPAC Name |
(2,3-dimethylphenyl) 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-7-6-8-11(10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQUGGDNDKGBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501326 | |
Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63588-60-3 | |
Record name | 2,3-Dimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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